molecular formula C12H18O2 B1617576 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate CAS No. 68310-60-1

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate

Cat. No.: B1617576
CAS No.: 68310-60-1
M. Wt: 194.27 g/mol
InChI Key: AUZXOWYWPAMYTN-UHFFFAOYSA-N
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Description

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate is an organic compound with the molecular formula C12H18O2. It is also known by the name Nopyl formate. This compound is characterized by its bicyclic structure, which includes a formate ester functional group. It is a colorless to pale yellow liquid with a pleasant odor, often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate typically involves the esterification of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethanol with formic acid or formic acid derivatives. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Widely used in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate involves its interaction with specific molecular targets and pathways. The formate ester group can undergo hydrolysis to release formic acid, which can then participate in various biochemical processes. The bicyclic structure of the compound may also interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate is unique due to its specific formate ester functional group, which imparts distinct chemical and physical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry .

Properties

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2)10-4-3-9(11(12)7-10)5-6-14-8-13/h3,8,10-11H,4-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZXOWYWPAMYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CCOC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20887330
Record name Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-formate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68310-60-1
Record name Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68310-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(3.1.1)hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-formate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-formate
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Record name Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20887330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl formate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate
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2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate
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2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate
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2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate
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2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate
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2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate

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